molecular formula C13H18BrNO2 B3121526 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline CAS No. 288295-83-0

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline

Cat. No. B3121526
CAS RN: 288295-83-0
M. Wt: 300.19 g/mol
InChI Key: APOIFUDCOFYIIX-UHFFFAOYSA-N
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Description

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is a chemical compound with the CAS Number: 288295-83-0 and a molecular weight of 300.2 . Its IUPAC name is tert-butyl (3-bromophenyl) (ethyl)carbamate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18BrNO2/c1-5-15 (12 (16)17-13 (2,3)4)11-8-6-7-10 (14)9-11/h6-9H,5H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.2 . It is stored at refrigerated temperatures .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions to determine antioxidant capacity in samples. These tests involve characteristic color changes or solution discoloration monitored by specific wavelength absorption, highlighting the significance of chemical compounds in assessing antioxidant activity in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Microbial Degradation and Environmental Impact

The microbial degradation of compounds like methyl tert-butyl ether (MTBE) underlines the environmental implications of chemical substances. Studies on MTBE, a substance related in chemical behavior to ethers and alcohols, reveal the importance of understanding the biodegradation pathways and the influence of site-specific conditions on the degradation process. This knowledge is crucial for developing strategies for environmental remediation and pollution control (Schmidt et al., 2004).

Downstream Processing in Biotechnology

The recovery and purification processes in the microbial production of chemicals highlight the role of chemical compounds in biotechnology. Techniques like evaporation, distillation, and liquid–liquid extraction are utilized in the separation of biologically produced diols, showcasing the intersection of chemistry and biotechnological applications in enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).

properties

IUPAC Name

tert-butyl N-(3-bromophenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOIFUDCOFYIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-N-tert-butoxycarbonylaniline (0.82 g, 3.0 mmol) was dissolved in anhydrous DMF (15 ml) and cooled to 0° C. Sodium hydride (0.145 g, 3.6 mmol, 1.2 eq.) was added to the solution. The reaction stirred at 0° C. for 10 minutes then was warmed to room temperature. After 30 minutes at room temperature the reaction was cooled to 0° C. and Ethyl iodide (0.27 ml, 3.3 mmol, 1.1 eq.) was added over ˜1 minute. The reaction was stirred at 0° C. for 5 minutes then was warmed to room temperature. The reaction stirred at room temperature for 22 hours and was then cooled to 0° C. and quenched with a saturated bicarbonate solution and extracted with EtOAc (2 times). The combined organic layers were washed with H2O (5 times) then brine. The organic phase was dried with MgSO4/Na2SO4, filtered and the solvent was removed in vacuo to give 0.93 g of crude product which was used as is. HPLC ret. time=11.83 min. (100%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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